molecular formula C18H17BrO3 B1522671 3-(4-Bromophenyl)-2'-carboethoxypropiophenone CAS No. 898761-11-0

3-(4-Bromophenyl)-2'-carboethoxypropiophenone

Cat. No. B1522671
CAS RN: 898761-11-0
M. Wt: 361.2 g/mol
InChI Key: UOEVAIMFJWTKKO-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-2’-carboethoxypropiophenone” is a brominated phenyl compound. Brominated phenyl compounds are often used in organic synthesis due to their reactivity .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, has been studied. These compounds were found to crystallize in the monoclinic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “3-(4-Bromophenyl)propionaldehyde”, the density was reported to be 1.399 g/cm3, the boiling point was 267.8ºC at 760 mmHg, and the molecular weight was 213.07100 .

Scientific Research Applications

Medicine

3-(4-Bromophenyl)-2’-carboethoxypropiophenone: may serve as a precursor in the synthesis of indole derivatives, which have shown a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The compound’s potential to bind with high affinity to multiple receptors could be beneficial in developing new therapeutic agents.

Agriculture

In the agricultural sector, derivatives of this compound could be explored for their potential as plant growth regulators or as part of the synthesis of pesticides . The bromophenyl group, in particular, might be useful in creating compounds with herbicidal or insecticidal properties.

Materials Science

The bromophenyl moiety in 3-(4-Bromophenyl)-2’-carboethoxypropiophenone is a valuable functional group in materials science. It can be used in the synthesis of polymers and liquid crystals, which are crucial for developing new materials with specific optical and electronic properties .

Environmental Science

This compound could be utilized in environmental science research, particularly in the development of sensors and adsorbents for environmental monitoring and cleanup. Its structural components may allow for the creation of materials that can capture pollutants or greenhouse gases .

Analytical Chemistry

In analytical chemistry, 3-(4-Bromophenyl)-2’-carboethoxypropiophenone could be used as a standard or reagent in various analytical methods. Its well-defined structure makes it suitable for use in calibrating instruments or as a reactant in synthesis reactions that require a brominated aromatic ketone .

Pharmacology

The pharmacological applications of this compound could be significant due to its potential role in drug design and synthesis. It may be involved in the creation of new drugs that target specific receptors or enzymes within the body .

Biochemistry

In biochemistry, the compound could be important in studying enzyme-substrate interactions or in the synthesis of small molecules that can influence biochemical pathways. Its structural features might make it a candidate for probing the function of brominated compounds in biological systems .

Chemical Engineering

Finally, in chemical engineering, 3-(4-Bromophenyl)-2’-carboethoxypropiophenone could be used in process development and optimization. Its properties might be beneficial in catalysis, reaction engineering, or the development of new chemical processes .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Brominated phenyl compounds can have a variety of biological activities depending on their specific structure and the presence of other functional groups .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research on brominated phenyl compounds is ongoing, with many studies focusing on their potential biological activities and uses in medicine and agriculture .

properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEVAIMFJWTKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2'-carboethoxypropiophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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